molecular formula C21H23N3O4 B6514277 N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892280-13-6

N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6514277
CAS RN: 892280-13-6
M. Wt: 381.4 g/mol
InChI Key: WZWHKPGFZZZHSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is 381.16885622 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

AKOS001752909, also known as “N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” or “F6548-1058”, primarily targets the prolyl-4-hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible factors (HIFs), which are transcription factors that activate target genes involved in erythropoiesis .

Mode of Action

The compound acts as an inhibitor of the PHD enzymes, specifically inhibiting the enzyme activity of all three human PHD isozymes, PHD1, PHD2, and PHD3 . This inhibition is competitive with the endogenous cofactor 2-oxoglutarate and is insensitive to free iron concentration . By inhibiting these enzymes, the compound stabilizes the HIFs, leading to an increase in the synthesis and secretion of erythropoietin (EPO), a hormone that stimulates the production of red blood cells .

Biochemical Pathways

The inhibition of the PHD enzymes by AKOS001752909 leads to the stabilization of HIF-1α and HIF-2α . This stabilization results in the activation of genes that increase EPO synthesis, thereby promoting the production of new red blood cells . This mechanism is part of the body’s response to hypoxia or low oxygen levels .

Result of Action

The primary result of the action of AKOS001752909 is an increase in the production of red blood cells. This is achieved through the increased synthesis and secretion of EPO, stimulated by the stabilization of HIFs . This can potentially be beneficial in the treatment of conditions such as anemia, particularly in patients with chronic kidney disease .

properties

IUPAC Name

N-(3-methoxypropyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-13-5-11-22-19(25)16-8-9-17-18(14-16)23-21(27)24(20(17)26)12-10-15-6-3-2-4-7-15/h2-4,6-9,14H,5,10-13H2,1H3,(H,22,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWHKPGFZZZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

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